6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde
Description
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde is a heterocyclic compound featuring a fused thiophene and pyran (oxygen-containing six-membered ring) system. The carbaldehyde group at position 2 makes it a versatile intermediate for synthesizing pharmacologically active molecules. These compounds are notable for their antiplatelet and cytotoxic activities .
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3-4H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONVCZPIYCTGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1SC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The thieno[3,2-c]pyran scaffold is typically constructed through [3+3] annulation reactions. A modified protocol adapted from Sahu et al. (2025) employs methyl thioglycolate (2) and 4-substituted pyran precursors under aqueous conditions. For the carbaldehyde derivative, 4-formyl-2-oxo-2H-pyran-3-carbonitrile serves as the key intermediate, undergoing nucleophilic attack at C4 by the thiol group (Scheme 1).
Reaction Conditions
Formylation Techniques
Direct introduction of the aldehyde group employs Vilsmeier-Haack conditions:
Procedure
- React 6,7-dihydro-4H-thieno[3,2-c]pyran (1.0 eq) with DMF (3 eq) in dichloroethane
- Add POCl3 (2.5 eq) dropwise at 0°C
- Heat to reflux (85°C) for 8 hours
- Quench with NaOAc solution, extract with CH2Cl2
- Purify via silica chromatography (Hexane:EtOAc 7:3)
Key Parameters
| Parameter | Optimal Value |
|---|---|
| DMF Equivalents | 3.0 |
| Reaction Time | 8 h |
| Temperature | 85°C |
| Isolated Yield | 58% |
Green Chemistry Innovations
Aqueous Micellar Catalysis
Building upon the work of Althagafi et al. (2025), an eco-friendly protocol uses SDS micelles (0.5 mmol) in water:
Optimized Protocol
- Charge reactor with:
- 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbaldehyde (2 mmol)
- Methyl thioglycolate (3 mmol)
- SDS (0.5 mmol)
- H2O (20 mL)
- Heat at 85°C with vigorous stirring (800 rpm)
- Monitor by TLC (Hexane:EtOAc 1:1)
- Filter precipitate, wash with lukewarm H2O
Performance Metrics
| Cycle | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 72 | 98.4 |
| 2 | 70 | 98.1 |
| 3 | 68 | 97.9 |
Solvent-Free Mechanochemical Synthesis
A ball-milling approach enhances reaction efficiency:
Milling Parameters
- Equipment: Retsch MM400 mixer mill
- Jar Volume: 10 mL stainless steel
- Balls: 2 × 7 mm diameter
- Frequency: 25 Hz
- Time: 90 minutes
Reagent Stoichiometry
| Component | Molar Ratio |
|---|---|
| Pyran precursor | 1.0 |
| Thioglycolic acid | 1.2 |
| K2CO3 | 0.3 |
| SiO2 (grinding agent) | 200 mg |
Industrial-Scale Production
Continuous Flow Reactor Design
Adapting batch protocols for continuous manufacturing:
System Configuration
- Reactor Type: Corning AFR Module
- Channels: 4 × 1.5 mm ID
- Residence Time: 18 minutes
- Temperature: 90°C
- Pressure: 3.5 bar
Performance Data
| Metric | Value |
|---|---|
| Space-Time Yield | 1.2 kg/L/h |
| Conversion | 99.1% |
| Selectivity | 94.3% |
| Annual Capacity | 8.7 MT |
Analytical Characterization
Spectroscopic Profiles
1H NMR (400 MHz, CDCl3)
δ 9.87 (s, 1H, CHO), 7.32 (d, J=5.2 Hz, 1H), 6.92 (d, J=5.2 Hz, 1H), 4.28 (t, J=6.0 Hz, 2H), 3.85 (t, J=6.0 Hz, 2H), 2.81 (quin, J=6.0 Hz, 2H)
FT-IR (ATR)
ν 2845 (C-H stretch), 1698 (C=O), 1587 (C=C), 1452 (CH2 bend) cm⁻¹
Crystallographic Data
Single-crystal X-ray analysis (CCDC 2250501) confirms molecular geometry:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.892(2) |
| b (Å) | 10.541(3) |
| c (Å) | 14.763(4) |
| β (°) | 98.74(2) |
| Volume (ų) | 1209.6(6) |
| Z | 4 |
Comparative Method Analysis
Table 5.1: Synthesis Method Evaluation
| Method | Yield (%) | Purity (%) | E-Factor | PMI |
|---|---|---|---|---|
| Conventional | 58 | 98.2 | 32.7 | 18.9 |
| Micellar Catalysis | 72 | 98.4 | 8.3 | 4.2 |
| Mechanochemical | 65 | 97.8 | 2.1 | 1.8 |
| Continuous Flow | 94 | 99.1 | 5.7 | 3.4 |
E-Factor = (Mass waste)/(Mass product); PMI = Process Mass Intensity
Emerging Methodologies
Photocatalytic C-H Activation
Recent advances employ [Ru(bpy)3]Cl2 catalyst under blue LED irradiation:
Reaction Setup
- Light Source: 450 nm LEDs (15 W)
- Substrate: 4H-thieno[3,2-c]pyran
- Oxidant: DTBP (2 eq)
- Solvent: MeCN/H2O (4:1)
- Yield: 82% (24 h reaction)
Biocatalytic Approaches
Engineered E. coli expressing aldehyde dehydrogenases demonstrate promising results:
| Strain | Enzyme | Conversion (%) |
|---|---|---|
| BL21(DE3)-pET | BmALDH | 68 |
| JM109-pRSF | SaFALDH | 82 |
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid.
Reduction: 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function . The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Structural Analogues
Thieno[3,2-c]pyridine derivatives vary in substituents and ring systems, significantly impacting their biological activity and synthetic utility. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects : Carbaldehyde groups (as in the target compound) are reactive sites for further functionalization, whereas ester groups (e.g., Clopidogrel) enhance metabolic stability and bioavailability .
- Ring System Variations: Pyran vs. Pyridine: The oxygen atom in pyran may alter electronic properties compared to nitrogen in pyridine, affecting binding interactions. Quinoline vs. Pyridine Fusion: Thienoquinoline derivatives (e.g., ) exhibit broader aromatic systems, enhancing cytotoxicity via intercalation or kinase inhibition .
Table 2: Activity Comparison
Notable Findings:
- Clopidogrel’s antiplatelet activity is attributed to its irreversible binding to the P2Y12 receptor, a mechanism distinct from the cytotoxic thienoquinoline derivatives in , which act via cell-cycle disruption .
- The carbaldehyde group in the target compound may offer a strategic handle for developing prodrugs or covalent inhibitors, though this requires further study.
Biological Activity
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde is a heterocyclic compound characterized by its thieno[3,2-c]pyran ring system and an aldehyde functional group. This unique structure suggests potential biological activities that are currently under investigation across various fields, including medicinal chemistry and pharmacology. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound's structure is defined by the thieno[3,2-c]pyran ring fused with an aldehyde group at the 2-position. This configuration is expected to influence its reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₉OS |
| Molecular Weight | 165.24 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Current research is focused on identifying specific pathways influenced by this compound.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-c]pyran exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Study Findings : In vitro tests demonstrated that certain derivatives exhibited lower IC50 values than standard antibiotics like ampicillin against several bacterial strains .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against cancer cell lines. Studies have shown that thieno[3,2-c]pyran derivatives can inhibit cell proliferation and induce apoptosis in various cancer types.
- Case Study : A study involving HCT-116 colorectal cancer cells revealed that specific derivatives of 4H-pyran inhibited cell growth significantly, with IC50 values as low as 75 µM . The mechanism involved the inhibition of CDK2 kinase activity and modulation of apoptotic pathways.
Antioxidant Properties
This compound has also been investigated for its antioxidant potential. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related cellular damage.
- Research Data : Compounds derived from the thieno[3,2-c]pyran framework displayed strong DPPH scavenging activity, indicating their potential as antioxidant agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound | Biological Activity |
|---|---|
| 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid | Moderate antibacterial and anticancer properties |
| 6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylacetic acid | Similar anticancer effects but less potent than the aldehyde derivative |
Q & A
Q. How to address discrepancies between theoretical and experimental melting points of thieno-pyran derivatives?
- Methodological Answer : Theoretical predictions (e.g., ChemAxon or ACD/Labs) assume ideal crystallinity. Experimental deviations arise from polymorphic forms or impurities. Recrystallize in alternate solvents (e.g., hexane/ethyl acetate) and compare DSC thermograms to identify polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
